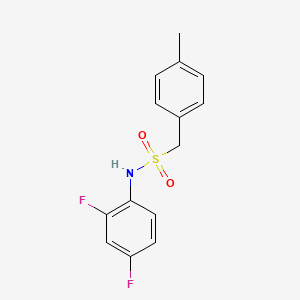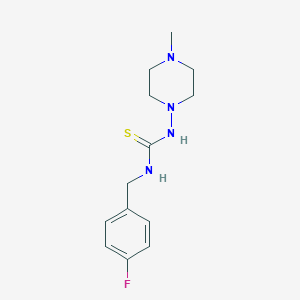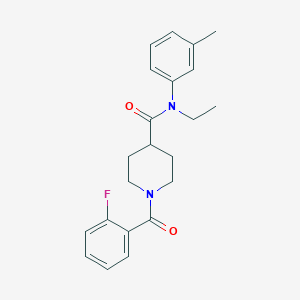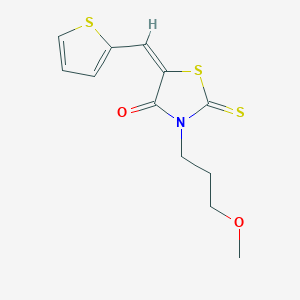
N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the development of chemoselective N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, through systematic research on the structure–reactivity relationship. These compounds serve as N-acylation reagents exhibiting good chemoselectivity (Kondo et al., 2000). Additionally, one-step synthesis methods have been developed for 2-substituted 1-methylsulfonylindoles from N-(2-halophenyl)methanesulfonamides (Sakamoto et al., 1988).
Molecular Structure Analysis
Studies on the structure and proton-donating ability of related compounds, such as trifluoro-N-(2-phenylacetyl)methanesulfonamide, provide insight into their conformation and self-associates in solutions and molecular crystals, highlighting the strength of hydrogen bond donor abilities (Oznobikhina et al., 2009).
Chemical Reactions and Properties
Research on Friedel–Crafts-type alkylation with related compounds through α-fluorocarbocations indicates the versatility of these compounds in synthesizing thioesters, benzophenones, and xanthones, showcasing their reactivity and potential in organic synthesis (Kuhakarn et al., 2011).
Physical Properties Analysis
Although specific data on N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide's physical properties are not directly available, the physical properties of related compounds can be inferred from their molecular structure and synthesis processes, which often involve reactions under controlled conditions to yield the desired physical state and purity.
Chemical Properties Analysis
The chemical properties of related sulfonamide compounds have been characterized through various studies, including their basicity, electronic structure, and reactivity towards different chemical reactions. These analyses help understand the chemical behavior and potential applications of these compounds in various fields (Chipanina et al., 2013).
Applications De Recherche Scientifique
Chemoselective N-Acylation Reagents
Research has developed a variety of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide. These compounds serve as N-acylation reagents exhibiting good chemoselectivity, demonstrating the potential utility of derivatives like N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide in selective chemical synthesis processes (K. Kondo et al., 2000).
Synthesis of 1-Methylsulfonylindoles
The compound has been used in the synthesis of 1-methylsulfonyl-indoles via the reaction of N-(2-bromophenyl)- and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes. This indicates its utility in creating complex heterocyclic compounds which are valuable in various chemical and pharmaceutical applications (T. Sakamoto et al., 1988).
Molecular Conformation Studies
A DFT quantum chemical investigation on the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide has been conducted. These studies are crucial for understanding the electronic structure and reactivity of such compounds, paving the way for their application in more complex chemical syntheses (M. Karabacak et al., 2010).
Antibacterial Activity
Sulfonamide derivatives, including those similar to this compound, have been synthesized and evaluated for their antibacterial activity. This research demonstrates the potential for these compounds to be used in the development of new antibiotics, highlighting the importance of structural modifications to enhance biological activity (Ü. Özdemir et al., 2009).
Vicarious Nucleophilic Substitutions
The compound also finds application in vicarious nucleophilic substitutions (VNS) of hydrogen, showcasing its versatility in organic synthesis. This process allows for the selective introduction of functional groups into aromatic compounds, significantly expanding the toolkit available for complex molecule construction (T. Lemek et al., 2008).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-10-2-4-11(5-3-10)9-20(18,19)17-14-7-6-12(15)8-13(14)16/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHZIYPYLQPVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B4585305.png)
![4-(2,4-dichlorophenoxy)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4585312.png)
![5-{[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4585331.png)

![1-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4585351.png)
![ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate](/img/structure/B4585357.png)
![2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585361.png)

![6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4585367.png)




![1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585405.png)